molecular formula C8H8N2O2 B1432525 6-Cyclopropylpyridazine-4-carboxylic acid CAS No. 1480665-25-5

6-Cyclopropylpyridazine-4-carboxylic acid

Cat. No. B1432525
M. Wt: 164.16 g/mol
InChI Key: MOLRJMZERWOFGK-UHFFFAOYSA-N
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Description

6-Cyclopropylpyridazine-4-carboxylic acid is an organic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 6-Cyclopropylpyridazine-4-carboxylic acid consists of a pyridazine ring substituted with a cyclopropyl group at the 6-position and a carboxylic acid group at the 4-position . The InChI code for this compound is 1S/C8H8N2O2/c11-8(12)6-3-7(5-1-2-5)10-9-4-6/h3-5H,1-2H2,(H,11,12) .


Physical And Chemical Properties Analysis

6-Cyclopropylpyridazine-4-carboxylic acid is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Antibacterial Activity

6-Cyclopropylpyridazine-4-carboxylic acid and its derivatives show significant antibacterial activity. A study conducted by Sanchez et al. (1988) synthesized a series of 7,8-disubstituted 1-cyclopropyl-6-fluoroquinoline-3-carboxylic acids, which demonstrated enhanced in vitro activities against Gram-negative organisms (Sanchez et al., 1988). Additionally, Patel and Patel (2010) synthesized compounds from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid, exhibiting excellent antibacterial activity compared with ampicillin (Patel & Patel, 2010).

Photostability and Photophysical Properties

Mella, Fasani, and Albini (2001) studied the photochemistry of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid in aqueous solutions. Their findings contribute to understanding the photostability and photophysical properties of such compounds (Mella, Fasani, & Albini, 2001).

Synthesis and Structure-Activity Relationships

The synthesis and structure-activity relationships of 6-cyclopropylpyridazine-4-carboxylic acid derivatives have been extensively studied. Miyamoto et al. (1990) explored the synthesis of 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids, providing insights into the antibacterial properties and structural relationships (Miyamoto et al., 1990).

Antimicrobial Properties

Several studies have focused on the antimicrobial properties of 6-cyclopropylpyridazine-4-carboxylic acid derivatives. Bouzard et al. (1992) synthesized a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, demonstrating potent in vitro and in vivo antibacterial activities (Bouzard et al., 1992).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-cyclopropylpyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-8(12)6-3-7(5-1-2-5)10-9-4-6/h3-5H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLRJMZERWOFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropylpyridazine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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